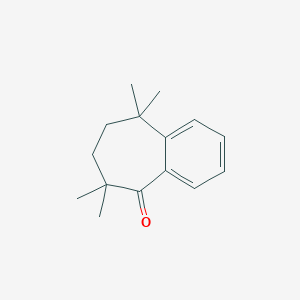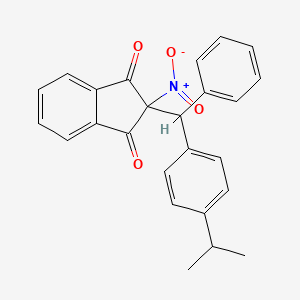
3-(Octadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecyloxy)benzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an octadecyloxy group. This compound is known for its unique properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecyloxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with octadecanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Octadecyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Octadecyloxy)benzoic acid is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of liquid crystals and surfactants .
Biology: In biological research, this compound is used to study the interactions between lipophilic molecules and biological membranes. It serves as a model compound for investigating the behavior of long-chain alkylbenzoic acids in biological systems .
Medicine: It can be incorporated into liposomes or other lipid-based carriers to enhance the delivery of hydrophobic drugs .
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. Its long alkyl chain provides excellent lubrication properties and enhances the stability of coatings .
Mécanisme D'action
The mechanism of action of 3-(Octadecyloxy)benzoic acid involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3,4,5-Tris(octadecyloxy)benzoic acid: Similar in structure but with three octadecyloxy groups, leading to different physical and chemical properties.
4-(Octadecyloxy)benzoic acid: Similar but with the octadecyloxy group at the para position, affecting its reactivity and applications.
Uniqueness: 3-(Octadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct properties compared to its analogs. Its position-specific substitution allows for targeted interactions with biological membranes and specific applications in material science .
Propriétés
Numéro CAS |
123876-12-0 |
|---|---|
Formule moléculaire |
C25H42O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
3-octadecoxybenzoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27) |
Clé InChI |
WFSOZFSPIBLCOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)



![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
